4-(2,2-difluoroethoxy)-2-fluorobenzoic acid
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Overview
Description
4-(2,2-Difluoroethoxy)-2-fluorobenzoic acid is an organic compound that has garnered attention due to its unique chemical structure and potential applications in various fields This compound is characterized by the presence of a difluoroethoxy group and a fluorine atom attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-difluoroethoxy)-2-fluorobenzoic acid typically involves the introduction of the difluoroethoxy group and the fluorine atom onto a benzoic acid derivative. One common method is the nucleophilic substitution reaction, where a suitable benzoic acid derivative is reacted with a difluoroethoxy reagent under basic conditions. The reaction conditions often include the use of polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the substitution reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nucleophilic substitution reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems and advanced purification techniques such as crystallization or chromatography ensures high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(2,2-Difluoroethoxy)-2-fluorobenzoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts or esters.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylate salts or esters.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2,2-Difluoroethoxy)-2-fluorobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with enhanced chemical and thermal stability.
Mechanism of Action
The mechanism of action of 4-(2,2-difluoroethoxy)-2-fluorobenzoic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to target proteins or enzymes, potentially inhibiting their activity. The difluoroethoxy group may also contribute to the compound’s lipophilicity, facilitating its cellular uptake and distribution.
Comparison with Similar Compounds
Similar Compounds
4-(2,2,2-Trifluoroethoxy)benzoic acid: Similar structure but with an additional fluorine atom in the ethoxy group.
2,4-Difluoronitrobenzene: Contains two fluorine atoms and a nitro group on the benzene ring.
4-(2,2-Difluoroethoxy)benzaldehyde: Similar structure but with an aldehyde group instead of a carboxylic acid
Uniqueness
4-(2,2-Difluoroethoxy)-2-fluorobenzoic acid is unique due to its specific combination of a difluoroethoxy group and a fluorine atom on the benzoic acid core. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
1695723-78-4 |
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Molecular Formula |
C9H7F3O3 |
Molecular Weight |
220.1 |
Purity |
95 |
Origin of Product |
United States |
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